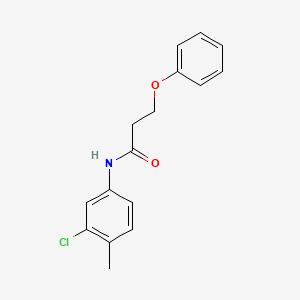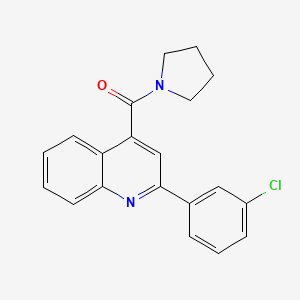
N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as PD168393, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It belongs to the class of compounds known as anilinoquinazolines, which have shown promising results in cancer treatment.
作用機序
PD168393 inhibits the activity of the N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide tyrosine kinase, which is a key signaling protein involved in cell growth and division. By blocking the activity of this compound, PD168393 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
PD168393 has been shown to have a high affinity for this compound, with an IC50 value of 0.7 nM. It has also been shown to have a relatively low toxicity profile, with minimal effects on normal cell growth and viability. PD168393 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth and metastasis.
実験室実験の利点と制限
PD168393 has several advantages for lab experiments. It is a highly selective inhibitor of N-2-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which allows for the specific targeting of cancer cells without affecting normal cells. It also has a relatively low toxicity profile, which reduces the risk of side effects. However, PD168393 has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.
将来の方向性
PD168393 has shown promising results in preclinical studies, but further research is needed to determine its efficacy in clinical trials. One future direction is to investigate the use of PD168393 in combination with other chemotherapy drugs to enhance its cytotoxic effects. Another direction is to develop more stable and soluble analogs of PD168393 that can be used in vivo. Additionally, the potential use of PD168393 in other diseases, such as inflammatory disorders, should be explored.
合成法
PD168393 can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-5-nitropyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of potassium carbonate and dimethylformamide. The resulting product is then reduced with palladium on carbon in the presence of hydrogen gas to yield PD168393.
科学的研究の応用
PD168393 has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. PD168393 has also been shown to enhance the cytotoxic effects of chemotherapy drugs, such as cisplatin and doxorubicin.
特性
IUPAC Name |
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-13-3-1-2-6-15-13)10-4-5-11-12(9-10)19-8-7-18-11/h1-6,9H,7-8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPPQTLTMMAOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)

![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)


![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)

![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)
![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)
![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)